N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide
Overview
Description
N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and material science
Mechanism of Action
Mode of Action
The exact mode of action of Oprea1_387203 is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. This interaction could involve binding to the active site of an enzyme or receptor, altering its function .
Biochemical Pathways
The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oprea1_387203 are not well-studied. These properties would determine the compound’s bioavailability, or how much of the drug reaches its intended targets in the body. Factors such as solubility, stability, and the presence of transport proteins can all influence ADME properties .
Result of Action
The molecular and cellular effects of Oprea1_387203’s action would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism or signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_387203. These factors could include pH, temperature, and the presence of other molecules in the cellular environment. Understanding these influences is crucial for optimizing the use of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above using ultrasonic irradiation and a solid acid catalyst can also be scaled up for industrial applications due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamides are known for their pharmacological properties, including anti-inflammatory and analgesic effects. This compound may have similar applications.
Industry: It can be used in the production of polymers and other materials due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
- N-methylbenzamide
- Benzamide, 3,4-dimethoxy-N-methyl-
Uniqueness
N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide is unique due to its specific structural features, such as the presence of both benzyl and sulfonamido groups
Properties
IUPAC Name |
N-benzyl-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-9-14-23(15-19(18)2)26(30(3,28)29)17-21-10-12-22(13-11-21)24(27)25-16-20-7-5-4-6-8-20/h4-15H,16-17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGMFFGQFGAGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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